(5-Cyclopropyl-2-methyl-1,3-oxazol-4-yl)methanol
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Overview
Description
(5-Cyclopropyl-2-methyloxazol-4-yl)methanol is a chemical compound with the molecular formula C8H11NO2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-2-methyloxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2-bromo-2-methylpropanal to form the intermediate, which then undergoes cyclization to yield the desired oxazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of (5-Cyclopropyl-2-methyloxazol-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-2-methyloxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of (5-Cyclopropyl-2-methyloxazol-4-yl)aldehyde or (5-Cyclopropyl-2-methyloxazol-4-yl)carboxylic acid.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Cyclopropyl-2-methyloxazol-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-2-methyloxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Cyclopropyl-5-methyloxazol-4-yl)acetic acid
- (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
- (2,5-Dimethyl-1,3-oxazol-4-yl)acetic acid
Uniqueness
(5-Cyclopropyl-2-methyloxazol-4-yl)methanol is unique due to the presence of both a cyclopropyl group and a methanol group attached to the oxazole ring. This combination imparts distinct chemical properties and potential applications that may not be observed in similar compounds. The specific arrangement of functional groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
920023-43-4 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(5-cyclopropyl-2-methyl-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C8H11NO2/c1-5-9-7(4-10)8(11-5)6-2-3-6/h6,10H,2-4H2,1H3 |
InChI Key |
UTVMDFLOFXVORK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C2CC2)CO |
Origin of Product |
United States |
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